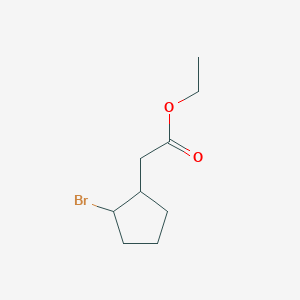
5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde is a chemical compound with the molecular formula C12H18O2 It is known for its unique structure, which includes a methoxy group and a carbaldehyde group attached to an octahydro-4,7-methanoindene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate starting materials under controlled conditions to form the octahydro-4,7-methanoindene core. The methoxy group is then introduced through a methylation reaction, and the carbaldehyde group is added via formylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 5-Methoxyoctahydro-1H-4,7-methanoindene-1-carboxylic acid.
Reduction: 5-Methoxyoctahydro-1H-4,7-methanoindene-1-methanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavor compounds due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxy and carbaldehyde groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-4,7-methanoindene-1-carbaldehyde: Lacks the methoxy group, resulting in different chemical properties.
5-Methoxyoctahydro-1H-4,7-methanoindene-2-carbaldehyde: Similar structure but with the carbaldehyde group at a different position.
Octahydro-4,7-methanoindene-5-carbaldehyde: Another structural isomer with
Propriétés
Numéro CAS |
1228804-60-1 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
8-methoxytricyclo[5.2.1.02,6]decane-3-carbaldehyde |
InChI |
InChI=1S/C12H18O2/c1-14-11-5-8-4-10(11)9-3-2-7(6-13)12(8)9/h6-12H,2-5H2,1H3 |
Clé InChI |
RREOBHRRNCTKTL-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2CC1C3C2C(CC3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


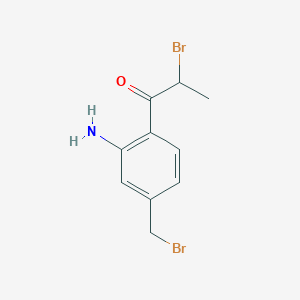


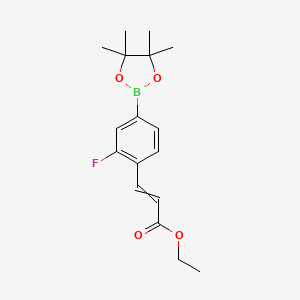
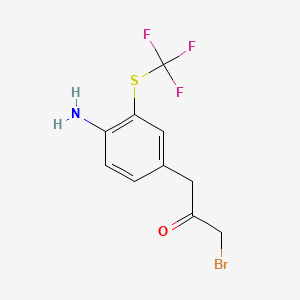
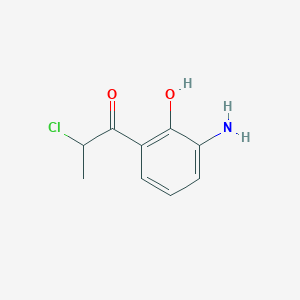
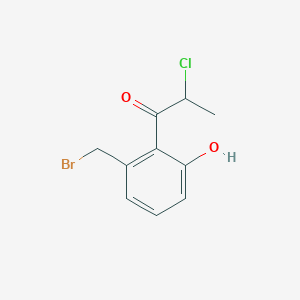

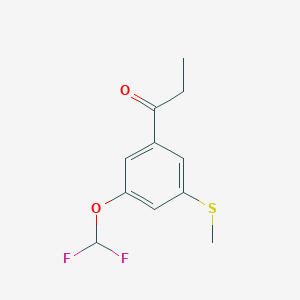

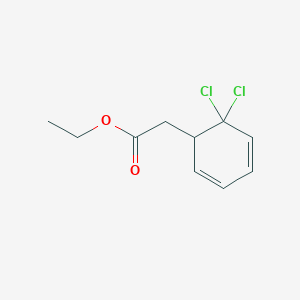

![(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate](/img/structure/B14064431.png)
